molecular formula C3H5BrMg B1589388 Cyclopropylmagnesium Bromide CAS No. 23719-80-4

Cyclopropylmagnesium Bromide

Cat. No. B1589388
CAS RN: 23719-80-4
M. Wt: 145.28 g/mol
InChI Key: VFZXMEQGIIWBFJ-UHFFFAOYSA-M
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Description

Cyclopropylmagnesium Bromide is a Grignard reagent, which is a type of organometallic compound. It is often used in organic synthesis . It is typically used in solutions and can react with various compounds to form different products .


Synthesis Analysis

Cyclopropylmagnesium Bromide can be synthesized by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether .


Molecular Structure Analysis

The molecular formula of Cyclopropylmagnesium Bromide is C3H5BrMg, and its molecular weight is 145.28 . The structure includes a cyclopropyl group (a three-membered carbon ring) bonded to a magnesium bromide group .


Chemical Reactions Analysis

Cyclopropylmagnesium Bromide has been used in Grignard reactions, which are key steps in the preparation of various compounds. For example, it can react with trimethylborate to form cyclopropylboronic acid, which can undergo Suzuki-type coupling reactions with different aryl and heteroaryl bromides to form the cyclopropyl adducts .


Physical And Chemical Properties Analysis

Cyclopropylmagnesium Bromide is a yellow to green turbid liquid. It has a density of 0.968 g/mL at 25 °C and a boiling point of 65 °C . It is soluble in water (17 mg/ml at 25°C) and in organic solvents .

Scientific Research Applications

Palladium-Catalyzed Cross-Coupling

Cyclopropylmagnesium bromide is effectively used in palladium-catalyzed cross-coupling reactions with aryl bromides. The addition of zinc halide additives enables the production of cyclopropyl arenes in good to excellent yields. This process highlights the compound's role in facilitating the synthesis of complex arenes, which are significant in various chemical syntheses (Shu et al., 2010).

Grignard Reagent Formation

In the formation of Grignard reagents, cyclopropylmagnesium bromide demonstrates unique reactivity. Research shows that in the presence of DCPH, the yield of cyclopropylmagnesium bromide decreases significantly. This is attributed to the trapping of intermediate cyclopropyl radicals, providing insights into the reaction mechanisms of Grignard reagents (Garst & Ungváry, 2001).

Cyclopropanation of Carboxylic Esters

Cyclopropylmagnesium bromide plays a crucial role in the cyclopropanation of carboxylic esters, particularly in the presence of titanium(IV) isopropoxide. This method allows for the construction of the carbon skeleton of organic molecules with ketone and other functionalities. It has been applied in the synthesis of natural biologically active compounds and their analogs, showcasing its versatility in organic synthesis (Kulinkovich, 2004).

Conversion of Carboxylic Esters

Cyclopropylmagnesium bromide assists in converting carboxylic esters into functionalized 2-substituted allyl bromides and chlorides. This process involves the transformation of cyclopropanols followed by rearrangement to produce the desired allyl halides, highlighting the compound's role in complex organic transformations (Kulinkovich et al., 2005).

Safety And Hazards

Cyclopropylmagnesium Bromide is highly flammable and can release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of causing cancer .

Future Directions

As a Grignard reagent, Cyclopropylmagnesium Bromide has wide applications in organic synthesis. Its future directions are likely to involve its use in the synthesis of new organic compounds, particularly in the development of new pharmaceuticals and materials .

Relevant Papers One relevant paper discusses the palladium-catalyzed cross-coupling of Cyclopropylmagnesium Bromide with aryl bromides mediated by zinc halide additives . This research represents a significant contribution to the field of organic synthesis, demonstrating a new method for the production of cyclopropyl arenes.

properties

IUPAC Name

magnesium;cyclopropane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZXMEQGIIWBFJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[CH-]1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmagnesium Bromide

CAS RN

23719-80-4
Record name Magnesium, bromocyclopropyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
HM Walborsky, C Zimmermann - Journal of the American …, 1992 - ACS Publications
… Also formed in the reaction was~ 25% cyclopropylmagnesium bromide. The reaction, when conducted in perdeuterated diethyl etherand indiethyl ether in the presence of the radical …
Number of citations: 62 pubs.acs.org
JP McCormick, AS Fitterman… - The Journal of Organic …, 1981 - ACS Publications
… Substituted cyclopropylphenylmethanols were prepared by addition of cyclopropylmagnesium bromide to … To the resulting solution of cyclopropylmagnesium bromide was added over …
Number of citations: 20 pubs.acs.org
WD WRIGHT - 1969 - search.proquest.com
… of Cyclopropylmagnesiun Bromides 1, Oxygenation of cyclopropylmagnesium bromide … of a sample prepared by the cygenation of cyclopropylmagnesium bromide. The nar spectrum …
Number of citations: 0 search.proquest.com
C Shu, K Sidhu, L Zhang, X Wang… - The Journal of …, 2010 - ACS Publications
… -coupling of aryl bromides or triflates and cyclopropylmagnesium bromide in the presence of … The less expensive cyclopropylmagnesium bromide (1), on the other hand, suffers from …
Number of citations: 30 pubs.acs.org
RC Kerber, CM Hsu - Journal of the American Chemical Society, 1973 - ACS Publications
… This freshly prepared cyclopropylmagnesium bromide solution was then droppedwith stirring into an ice-cold mixtureof 2.029 g (0.01 mol) of diphenylcyclopropenone (II) in 40 ml of …
Number of citations: 83 pubs.acs.org
F Lecornué, J Ollivier - Chemical communications, 2003 - pubs.rsc.org
… The reaction of cyclopropylmagnesium bromide 1a (entry 1) according to the Kulinkovich protocol did not give the expected fused cyclopropanol 3a (n = 3), but led only to the product 4a …
Number of citations: 12 pubs.rsc.org
JF Garst, F Ungvary, R Batlaw… - Journal of the American …, 1991 - ACS Publications
In the reaction of magnesium with bromocyclopropane in diethyl ether at reflux, intermediate cyclopropyl radicals attack the solvent, giving cyclopropane (20-30 mol/100 mol of …
Number of citations: 40 pubs.acs.org
Z Časar - Synthesis, 2020 - thieme-connect.com
The US Food and Drug Administration approved 18 new drugs that incorporate the cyclopropyl structural motif in the time frame from 2012 to 2018. This review provides an overview of …
Number of citations: 43 www.thieme-connect.com
B Yang, ZX Wang - The Journal of Organic Chemistry, 2020 - ACS Publications
… primary alkyl Grignard reagents and cyclopropylmagnesium bromide. The reaction catalyzed … Secondary alkyl Grignard reagents except cyclopropylmagnesium bromide always led to …
Number of citations: 15 pubs.acs.org
NG Bhat, L Garcia, V Tamez Jr - Tetrahedron letters, 2003 - Elsevier
… α-Bromo-(Z)-1-alkenylboronate esters readily available from literature procedures smoothly undergo a reaction with cyclopropylmagnesium bromide in tetrahydrofuran to provide the …
Number of citations: 4 www.sciencedirect.com

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